molecular formula C18H38Br2N2 B8529674 1,1'-(Hexane-1,6-diyl)bis(1-methylpiperidin-1-ium) dibromide CAS No. 94951-04-9

1,1'-(Hexane-1,6-diyl)bis(1-methylpiperidin-1-ium) dibromide

Cat. No. B8529674
Key on ui cas rn: 94951-04-9
M. Wt: 442.3 g/mol
InChI Key: ODSGNIOINIXWMK-UHFFFAOYSA-L
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Patent
US09035058B2

Procedure details

1-methylpiperidine (˜73.3 g), 1,4-dibromohexane (˜82 g), and dimethylformamide (˜250 mL) were combined and stirred at room temperature for about 24 hours. The solid product was filtered and then washed with diethyl ether (˜750 mL). After drying the product (˜106 g, ˜71%) was confirmed to be 1,1′-(hexane-1,6-diyl)bis(1-methylpiperidin-1-ium) bromide by 1H NMR.
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:8][CH2:9][CH2:10][CH2:11][CH:12](Br)[CH2:13][CH3:14]>CN(C)C=O>[Br-:8].[CH2:9]([N+:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][N+:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Br-:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
CN1CCCCC1
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
BrCCCC(CC)Br
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with diethyl ether (˜750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the product (˜106 g, ˜71%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[Br-].C(CCCCC[N+]1(CCCCC1)C)[N+]1(CCCCC1)C.[Br-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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